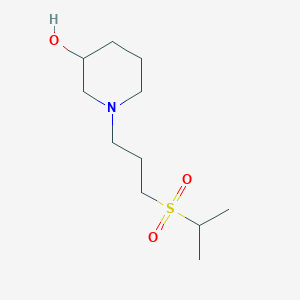
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group at the third position and a propan-2-ylsulfonylpropyl group at the first position. Piperidine derivatives are known for their wide range of applications in the pharmaceutical and chemical industries due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols with diols in the presence of a catalyst such as rhodium or iridium.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced through the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Attachment of the Propan-2-ylsulfonylpropyl Group: The propan-2-ylsulfonylpropyl group can be attached to the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sulfonyl chlorides, bases like triethylamine, and various nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various sulfonyl derivatives.
科学的研究の応用
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.
Propan-2-ylsulfonylpiperidine: A piperidine derivative with a propan-2-ylsulfonyl group attached to the ring.
Uniqueness
1-(3-Propan-2-ylsulfonylpropyl)piperidin-3-ol is unique due to the presence of both a hydroxyl group and a propan-2-ylsulfonylpropyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
特性
IUPAC Name |
1-(3-propan-2-ylsulfonylpropyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S/c1-10(2)16(14,15)8-4-7-12-6-3-5-11(13)9-12/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYEQOORQEGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














